4-(4-Ethenylphenyl)butan-1-amine
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Overview
Description
4-(4-Vinylphenyl)butan-1-amine is an organic compound that features a vinyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Vinylphenyl)butan-1-amine typically involves the reaction of 4-vinylbenzyl chloride with butan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product.
Industrial Production Methods: On an industrial scale, the production of 4-(4-Vinylphenyl)butan-1-amine can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Vinylphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Saturated amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
4-(4-Vinylphenyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, providing unique properties to the resulting materials.
Biology: The compound can be used in the development of bioactive molecules and as a building block for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength
Mechanism of Action
The mechanism of action of 4-(4-Vinylphenyl)butan-1-amine involves its interaction with various molecular targets. The vinyl group allows for polymerization reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Vinylaniline: Similar structure but with an aniline group instead of butan-1-amine.
4-Vinylphenol: Contains a hydroxyl group instead of an amine group.
4-Vinylbenzoic acid: Features a carboxylic acid group instead of an amine group.
Uniqueness: 4-(4-Vinylphenyl)butan-1-amine is unique due to its combination of a vinyl group and a butan-1-amine chain, which provides distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized polymers and materials with tailored properties .
Properties
CAS No. |
820973-56-6 |
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Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
4-(4-ethenylphenyl)butan-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9H,1,3-5,10,13H2 |
InChI Key |
AGZQMZAXEZEUGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCN |
Origin of Product |
United States |
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